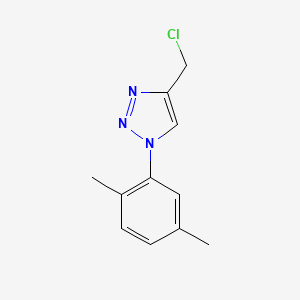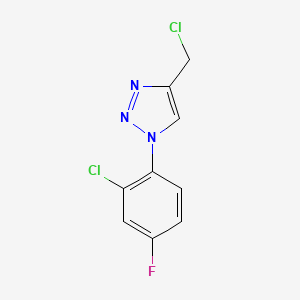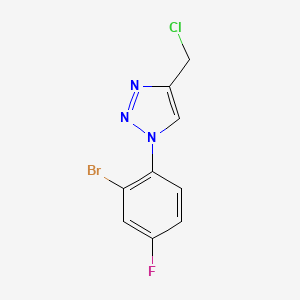
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H5BrClF2N3 and its molecular weight is 308.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives have been investigated for their potential in various fields of scientific research. A key area of interest is their role in synthesizing alkylating agents. Alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives have shown to inhibit the in vitro growth of HeLa cells, indicating potential applications in cancer research and therapy (de las Heras, Alonso, & Alonso, 1979).
Chemical Synthesis and Modification
In chemical synthesis, these compounds have been used to create various derivatives through processes like 1,3-dipolar cycloaddition and bromine → lithium exchange reactions. This flexibility in chemical modification highlights their usefulness in developing new compounds with potential applications in materials science and medicinal chemistry (Iddon & Nicholas, 1996).
Antifungal and Antibacterial Properties
The triazole derivatives have demonstrated significant biological activity, particularly in the field of antimicrobial research. Studies have shown that these compounds exhibit high antibacterial, antifungal, and anti-inflammatory activities, surpassing commercial antibiotics in some cases. This indicates a potential application in developing new antimicrobial agents (El-Reedy & Soliman, 2020).
Crystallographic and Structural Analysis
Crystallographic studies of triazole compounds, including this compound derivatives, have provided insights into their molecular structure, aiding in the understanding of their chemical properties and potential applications in material science and pharmaceutical development (Wan et al., 2011).
Potential in Energetic Materials
Research into triazolyl-functionalized salts, which can be synthesized using chloromethyl-triazole derivatives, has shown promise in the development of energetic materials. These compounds exhibit good thermal stability and high density, making them potential candidates for applications in propellants and explosives (Wang, Gao, Ye, & Shreeve, 2007).
Propiedades
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF2N3/c10-7-1-5(12)2-8(13)9(7)16-4-6(3-11)14-15-16/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGISNIRGIMHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N2C=C(N=N2)CCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)


![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
